molecular formula C18H13F3N2O2 B2715417 Methyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate CAS No. 1207051-55-5

Methyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate

Cat. No.: B2715417
CAS No.: 1207051-55-5
M. Wt: 346.309
InChI Key: ZKDBVSXYKFFKIE-UHFFFAOYSA-N
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Description

Methyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized quinolines .

Mechanism of Action

The mechanism of action of methyl 4-((3-(trifluoromethyl)phenyl)amino)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes, leading to inhibition of their activity. This compound may also interfere with DNA replication and protein synthesis in microorganisms, contributing to its antibacterial and antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-{[3-(trifluoromethyl)phenyl]amino}quinoline-2-carboxylate is unique due to its specific trifluoromethyl substitution, which enhances its biological activity and provides distinct chemical properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

methyl 4-[3-(trifluoromethyl)anilino]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c1-25-17(24)16-10-15(13-7-2-3-8-14(13)23-16)22-12-6-4-5-11(9-12)18(19,20)21/h2-10H,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDBVSXYKFFKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC=CC=C2C(=C1)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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